(2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide
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Description
(2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide, also known as ACPA, is a synthetic compound that belongs to the class of cannabinoids. ACPA has been extensively studied in the field of pharmacology due to its potential therapeutic applications.
Scientific Research Applications
Crystallographic and Spectroscopic Characterization
The molecular structure and properties of related compounds to (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide have been extensively studied through techniques such as X-ray diffraction, proton NMR (1H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy. These studies provide detailed insights into the crystallographic configuration, vibrational frequencies, and other chemical properties critical for understanding the compound's potential applications in material science and medicinal chemistry (Prasanth et al., 2015).
Antimicrobial Properties
The synthesis and antimicrobial efficacy of compounds incorporating the 4-acetylphenyl fragment, similar to (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide, have been investigated. These studies demonstrate the potential of such compounds in developing new antibacterial and antifungal agents. For instance, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown promising antibacterial and antifungal activities, highlighting the potential for therapeutic applications (Baranovskyi et al., 2018).
Enamine Chemistry and Its Implications
The chemistry of enamines, closely related to the functional group present in (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide, plays a significant role in organic synthesis and drug development. Enamines serve as versatile intermediates in the synthesis of a variety of heterocyclic compounds, demonstrating their importance in medicinal chemistry and pharmaceutical research. The study and application of enaminones, a subclass of enamines, have been explored for their anticonvulsant activity and potential in brain transport mechanisms, offering insights into the development of novel therapeutic agents (Eddington et al., 2000).
Molecular Docking and Enzyme Inhibition
Recent studies have utilized compounds structurally related to (2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide for molecular docking and enzyme inhibition assays. These investigations provide a framework for understanding the interaction of such compounds with biological targets, which is crucial for drug discovery and development. For example, novel enaminone derivatives and their complexes with transition metal ions have been examined for anti-acetylcholinesterase and anti-urease activities, showcasing their potential as inhibitors of enzymes relevant to various diseases (Huma et al., 2019).
properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)13-6-9-15(10-7-13)19-17(21)11-8-14-4-2-3-5-16(14)18/h2-11H,1H3,(H,19,21)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTGYMIPOGIUQY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
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